molecular formula C4H6O3 B122418 (S)-4-Methyl-1,3-dioxolan-2-one CAS No. 51260-39-0

(S)-4-Methyl-1,3-dioxolan-2-one

Cat. No. B122418
CAS RN: 51260-39-0
M. Wt: 102.09 g/mol
InChI Key: RUOJZAUFBMNUDX-VKHMYHEASA-N
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Description

(S)-4-Methyl-1,3-dioxolan-2-one is a chiral compound that is part of the 1,3-dioxolane family. These compounds are known for their utility in organic synthesis, particularly in the formation of enantiomerically pure products. The structure of these compounds is characterized by a 1,3-dioxolane ring, which is a five-membered cyclic acetal with two oxygen atoms. The presence of a methyl group and the specific stereochemistry at the chiral centers are crucial for the compound's reactivity and its potential applications in asymmetric synthesis.

Synthesis Analysis

The synthesis of related 1,3-dioxolane derivatives has been explored in various studies. For instance, the base-induced dimerization of a tert-butyl methyl substituted 1,3-dioxolan-4-one leads to a compound with a complex bi(1,3-dioxolanyl) structure, as confirmed by X-ray diffraction . This process highlights the reactivity of the 1,3-dioxolane ring under basic conditions and the potential for forming more complex structures. Additionally, enantioselective synthesis methods have been developed using chiral catalysts derived from tartaric acid to produce 1,3-dioxin-4-ones with hydroxylated alkyl groups . These methods are indicative of the strategies that could be applied to synthesize this compound with high enantiomeric purity.

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives is crucial for their chemical properties and reactivity. The X-ray diffraction study of the dimerized product of a tert-butyl methyl substituted 1,3-dioxolan-4-one revealed the actual structure of the compound, which was different from previously proposed structures . This highlights the importance of structural analysis in understanding the behavior of these molecules in chemical reactions.

Chemical Reactions Analysis

The chemical reactivity of 1,3-dioxolane derivatives is influenced by the presence of the dioxolane ring and the substituents attached to it. The base-induced dimerization mentioned earlier is an example of how these compounds can undergo chemical transformations to form more complex molecules . The use of chiral catalysts for enantioselective synthesis also demonstrates the potential for these compounds to participate in stereoselective reactions, which is valuable for the production of enantiomerically enriched products .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of 1,3-dioxolane derivatives can be inferred. These compounds typically have moderate boiling points and are stable under a range of conditions. Their solubility in organic solvents and the presence of chiral centers make them suitable for use in organic synthesis, particularly in reactions where enantiomeric purity is desired. The reactivity of the dioxolane ring can be exploited in various chemical transformations, making these compounds versatile intermediates in synthetic chemistry.

Scientific Research Applications

  • Synthesis and Characterization of Polymers : Kumar and Negi (2015) synthesized derivatives of 1,3-dioxolan-2-one and characterized the resulting polymers, revealing their porous morphology and high water absorption capacity, suggesting potential applications as viscosifiers (Kumar & Negi, 2015).

  • Spectroscopic Studies : Pethrick and Wilson (1974) and Arjunan et al. (2010) conducted infrared and Raman spectroscopic studies of various 1,3-dioxolan-2-one derivatives, aiding in the understanding of their structural characteristics (Pethrick & Wilson, 1974), (Arjunan et al., 2010).

  • Thermal Degradation and Stability : The thermal degradation and stability of polymers derived from 1,3-dioxolan-2-one have been a subject of study, revealing insights into the degradation mechanisms and potential applications in heat-resistant materials (Coskun et al., 1998).

  • Synthesis of Polyhydroxyurethanes : Benyahya et al. (2011) explored the synthesis of polyhydroxyurethanes using derivatives of 1,3-dioxolan-2-one, indicating potential applications in the creation of new types of polymers (Benyahya et al., 2011).

  • Electrochemical Applications : Suzuki and Fuchigami (2004) studied the anodic fluorination of 1,3-dioxolan-2-one derivatives, demonstrating potential applications in electrochemistry and materials science (Suzuki & Fuchigami, 2004).

properties

IUPAC Name

(4S)-4-methyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOJZAUFBMNUDX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303042
Record name (4S)-4-Methyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51260-39-0
Record name (4S)-4-Methyl-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51260-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-Methyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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